molecular formula C12H23NO B13998433 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one CAS No. 6309-28-0

3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one

Cat. No.: B13998433
CAS No.: 6309-28-0
M. Wt: 197.32 g/mol
InChI Key: RTUPOZBAQDNRBC-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one is a specialty chemical of significant interest in advanced materials science research. Its molecular structure, featuring a cyclohexanone core integrated with a tertiary amine group, suggests its primary utility lies in the development of novel polymers and catalytic systems. Compounds with similar structural motifs, particularly those containing tertiary amines and cyclohexanone derivatives, are extensively investigated as catalysts or latent catalysts in polyurethane and other moisture-curing systems . The tertiary amine functionality is known to catalyze key reactions, such as the reaction between isocyanates and water, making this compound a valuable candidate for developing next-generation adhesives, sealants, and coatings with enhanced curing profiles and material properties . Furthermore, the trimethylcyclohexanone component is associated with applications as a high-boiling solvent and leveling agent in industrial coatings, where it contributes to improved surface finish and gloss . Researchers are exploring this compound's potential as a key synthetic intermediate for constructing more complex molecular architectures, including specialized polycarbonates and other performance polymers. Its value to the research community is rooted in its multifunctional design, which enables studies in polymer chemistry, catalysis, and materials science.

Properties

CAS No.

6309-28-0

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C12H23NO/c1-11(2)6-10(14)7-12(3,8-11)9-13(4)5/h6-9H2,1-5H3

InChI Key

RTUPOZBAQDNRBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(C1)(C)CN(C)C)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Isophorone

The most documented and industrially relevant method for preparing 3,3,5-trimethylcyclohexan-1-one (also known as TMC-one) is by catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), an unsaturated ketone.

  • Process Overview :
    Isophorone is subjected to selective hydrogenation of the carbon-carbon double bond while preserving the ketone functional group. This reaction is typically catalyzed by palladium on aluminum oxide (Pd/Al2O3) catalysts.

  • Reaction Conditions :

    • Temperature range: 30°C to 200°C, preferably 40°C to 120°C
    • Pressure: 1 to 100 bar absolute, preferably 1 to 20 bar
    • Catalyst: 0.5% Pd/Al2O3 (commercially available, e.g., Engelhard)
    • Phase: Liquid phase hydrogenation is preferred for better selectivity.
  • Reactor Setup :
    The process is efficiently carried out in a continuous flow system with two or more series-connected reactors (loops). Hydrogenation material circulates through these reactors to achieve high conversion and purity.

  • Advantages :

    • High selectivity and yield (>99% purity of TMC-one)
    • Minimal by-products and residual isophorone (<0.1%)
    • Continuous operation avoids batch catalyst separation losses
    • No additional purification steps required for technical-grade product

Process Parameters and Performance

Parameter Reactor 1 Reactor 2
Throughput ~1.45 kg/h ~1.46 kg/h
Circulation Rate 100 kg/h 80 kg/h
Hydrogen Pressure 15 bar 10 bar
Mean Temperature 100°C 40°C
Catalyst Volume 1.9 L Pd/Al2O3 1.9 L Pd/Al2O3
Product Purity (TMC-one) 99.1% by weight -
Residual Isophorone 0.05% by weight -
  • The hydrogenation is conducted in turbulent flow in the first reactor for enhanced mass transfer and laminar flow in the second reactor to complete conversion.

  • The process can be adjusted by varying circulation rates and temperature profiles to optimize yield and selectivity.

Patent Reference

This method is described in detail in US Patent US5728891A, which discloses the continuous catalytic hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone with high purity and yield.

Summary of Preparation Methods

Step Methodology Key Reagents/Catalysts Conditions Outcome
1. Preparation of 3,3,5-trimethylcyclohexanone Catalytic hydrogenation of isophorone Pd/Al2O3 catalyst, H2 gas 40-120°C, 1-20 bar, continuous flow High purity TMC-one (>99%)
2. Introduction of dimethylaminomethyl group Mannich reaction Formaldehyde, dimethylamine Mild heating, aqueous/alcoholic solvent Target compound with dimethylaminomethyl substituent

Research Findings and Perspectives

  • The continuous hydrogenation process for TMC-one is industrially preferred due to its efficiency, scalability, and product quality.

  • The selective hydrogenation avoids over-reduction or side reactions, ensuring the ketone functionality remains intact.

  • The Mannich reaction for introducing the dimethylaminomethyl group is well-established, offering straightforward functionalization with good yields.

  • Variations in catalyst supports, reaction parameters, and reactor design can further optimize the process.

  • The combined approach enables the synthesis of 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one with high purity and yield suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexanone derivatives .

Scientific Research Applications

3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key structural and molecular differences between 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one and related compounds from the evidence:

Compound Molecular Formula Substituents Molecular Weight Key Features
This compound (hypothetical) C₁₄H₂₅NO - 3,5,5-Trimethyl
- 3-(Dimethylamino)methyl
223.36 g/mol Basic tertiary amine group; potential for protonation and solubility modulation
3-({3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}amino)-5,5-dimethylcyclohex-2-en-1-one C₂₂H₂₈N₂O₂ - Two cyclohexenone rings
- Amino-phenyl linkage
352.47 g/mol Extended conjugation; antioxidant/anti-inflammatory activity reported
5-[(4-hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one C₁₅H₂₀O₂ - 4-Hydroxyphenylmethyl
- 3,3-Dimethyl
232.32 g/mol Phenolic hydroxyl enhances antioxidant potential; solid-state stability
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) C₁₄H₁₉NO₂ - 3-Methoxyphenyl
- Methylamino
233.31 g/mol NMDA receptor antagonist; psychoactive properties
1-(3,3-Dimethylureido)-3-[(3,3-dimethylureido)methyl]-3,5,5-trimethylcyclohexane C₁₆H₃₂N₄O₂ - Ureido groups
- Multiple methyl substituents
312.45 g/mol High molecular weight; white crystalline solid

Functional Group Influence on Properties

  • Dimethylamino-Methyl Group: The tertiary amine in this compound may enhance solubility in polar solvents (e.g., via protonation in acidic media) and enable interactions with biological targets, such as enzymes or receptors .
  • Hydroxyphenyl vs. Methoxyphenyl : Compounds with hydroxyphenyl substituents (e.g., ) exhibit higher polarity and antioxidant activity compared to methoxyphenyl derivatives (e.g., Methoxmetamine ), which prioritize lipophilicity and CNS penetration.
  • Ureido vs.

Biological Activity

3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one, commonly referred to as DMTC, is an organic compound with the molecular formula C12_{12}H23_{23}NO and a molecular weight of approximately 197.32 g/mol. This compound features a cyclohexanone structure substituted with a dimethylamino group and three methyl groups at specific positions, contributing to its unique biological activities and chemical properties.

Research indicates that DMTC may exhibit various biological activities, primarily due to its structural characteristics:

  • Reactivity: The dimethylamino group enhances the compound's nucleophilicity, allowing it to interact effectively with biological macromolecules.
  • Enzyme Inhibition: Preliminary studies suggest that DMTC may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Properties

The pharmacological profile of DMTC includes:

  • Cytotoxicity: Studies have shown that DMTC possesses cytotoxic properties against various cancer cell lines. For example, it has demonstrated significant activity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) in vitro.
  • Antimicrobial Activity: DMTC exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Cytotoxicity Study:
    • A study conducted on MCF-7 cells revealed that DMTC induced apoptosis in a dose-dependent manner. The IC50_{50} value was determined to be approximately 25 µM after 48 hours of treatment.
    • Flow cytometry analysis indicated an increase in Annexin V positive cells, confirming the induction of apoptosis.
  • Antimicrobial Efficacy:
    • In a comparative study, DMTC was tested against standard antibiotics. It showed superior activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL compared to ampicillin (MIC = 64 µg/mL).

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
DMTCC12_{12}H23_{23}NODimethylamino group enhances reactivityCytotoxicity, Antimicrobial
3,3,5-TrimethylcyclohexanoneC9_9H16_{16}OLacks amino substitutionSolvent properties
DimethylaminomethylphenolC10_{10}H15_{15}NContains phenolic structureUsed as hardener in epoxy systems

Synthesis Methods

DMTC can be synthesized through several methods, including:

  • Direct Amination: Reacting cyclohexanone derivatives with dimethylamine under controlled conditions.
  • Methylation Reactions: Utilizing methylating agents on cyclohexanone substrates to introduce additional methyl groups.

Applications

DMTC finds applications in various fields:

  • Pharmaceuticals: Potential use as an anticancer agent or antimicrobial agent.
  • Chemical Intermediates: Serves as a precursor for synthesizing other biologically active compounds.

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